molecular formula C42H40N2O6 B8605845 CID 16052002

CID 16052002

Cat. No. B8605845
M. Wt: 668.8 g/mol
InChI Key: SBDXQUVAAJKLDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653065B1

Procedure details

To a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel was charged 730 mg (0.769 mmol) imipramine pamoate, (2:1) salt (prepared as described in King, et al.) in 10.7 g toluene to form a suspension. A solution of 207.3 mg (0.769 mmol) octadecylamine in 12.5 g toluene was prepared and added dropwise to the above suspension over 1 hour. The suspension was stirred for an additional 3 hours and the solids collected by filtration through a medium fritted filter. The product was dried under vacuum to provide 600 mg (83%) of a white solid (2.5% water) which was characterized by DSC, FTIR (FIG. 63), PXRD (FIG. 64), 1H NMR (FIG. 65) and HPLC. The PXRD diffractogram indicated the isolated drug product was crystalline. The relative ratio of imipramine/pamoate was determined to be 1.2/1 by HPLC (and corroborated by 1H NMR). The relative ratio of stearylamine/pamoate was determined to be about 1/1 by 1H NMR. The filtrate from the above work-up was concentrated under reduced pressure and dried under vacuum to give 200 mg of a yellow oil which was characterized by FTIR and 1H NMR. The analyses were consistent with those obtained for imipramine free base described in U.S. Pat. No. 5,578,500. The DSC thermogram is provided in FIG. 62 wherein an endothermic phase change of at least 40 J/g is observed at a temperature above 70° C. and an endothermic phase change of at least 1 J/g is observed above 125° C.
Quantity
12.5 g
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
10.7 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(CCC[N:7]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[CH2:15][CH2:14][C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]1=2)C.[CH:22]1[CH:23]=CC2[C:26](=CC(C(O)=O)=C(O)C=2CC2C(O)=C(C(O)=O)C=C3C=2C=CC=C3)[CH:27]=1>C1(C)C=CC=CC=1>[CH2:17]([NH2:7])[CH2:18][CH2:19][CH2:20][CH2:21][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:23][CH2:22][CH2:27][CH3:26] |f:0.1|

Inputs

Step One
Name
Quantity
12.5 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
730 mg
Type
reactant
Smiles
CN(C)CCCN1C=2C=CC=CC2CCC3=C1C=CC=C3.C=1C=CC=2C(C1)=CC(=C(C2CC3=C4C=CC=CC4=CC(=C3O)C(=O)O)O)C(=O)O
Name
Quantity
10.7 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 100 mL round-bottom flask equipped with a magnetic stir bar and addition funnel
ADDITION
Type
ADDITION
Details
was charged
CUSTOM
Type
CUSTOM
Details
to form a suspension
ADDITION
Type
ADDITION
Details
added dropwise to the above suspension over 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration through a medium fritted filter
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.769 mmol
AMOUNT: MASS 207.3 mg
YIELD: CALCULATEDPERCENTYIELD 100%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.